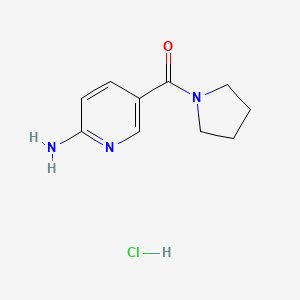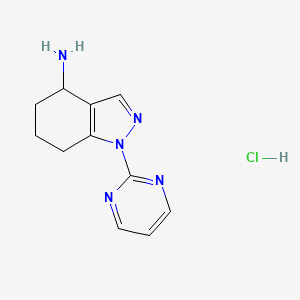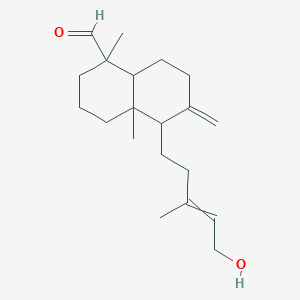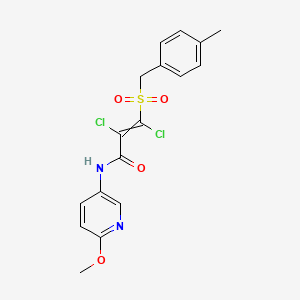![molecular formula C15H24O4 B12433051 (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one, also known as (-)-Arteannuin M, is a complex organic compound. It is a derivative of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes multiple chiral centers and a fused ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Arteannuin M involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of diastereomerically pure intermediates. The process typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the preparation of diastereomerically pure hexahydro-furo[2,3-b]furan-3-ol is a crucial step in the synthesis .
Industrial Production Methods
Industrial production of (-)-Arteannuin M is often based on the large-scale synthesis of its precursors, followed by a series of chemical reactions to achieve the final product. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The stereoselective synthesis methods are scaled up to industrial levels to meet the demand for this compound in pharmaceutical applications .
化学反应分析
Types of Reactions
(-)-Arteannuin M undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of (-)-Arteannuin M include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学研究应用
(-)-Arteannuin M has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (-)-Arteannuin M involves its interaction with molecular targets in the body. It is believed to exert its effects by generating reactive oxygen species (ROS) that damage cellular components. This mechanism is similar to that of artemisinin, which targets the malaria parasite by producing ROS that disrupt its cellular processes .
相似化合物的比较
Similar Compounds
- (3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-2(3H)-one
- (3R,3aS,6R,6aS)-2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate
Uniqueness
(-)-Arteannuin M is unique due to its specific stereochemistry and the presence of multiple chiral centers. This complexity makes it a valuable compound for studying stereoselective reactions and for developing new pharmaceuticals with specific biological activities.
属性
分子式 |
C15H24O4 |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
(9R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15+/m1/s1 |
InChI 键 |
FONFQQKKCDVNRC-LAYJPOKLSA-N |
手性 SMILES |
CC1CCC2C(C(=O)O[C@@]23C1CC[C@@](C3O)(C)O)C |
规范 SMILES |
CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)



![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)


![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)
